1-(3,4-dichlorophenyl)-3,5-bis(4-fluorophenyl)-4-methyl-1H-pyrazole
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Overview
Description
1-(3,4-Dichlorophenyl)-3,5-bis(4-fluorophenyl)-4-methyl-1H-pyrazole is a synthetic organic compound belonging to the pyrazole family This compound is characterized by its unique structure, which includes dichlorophenyl and fluorophenyl groups attached to a pyrazole ring
Preparation Methods
The synthesis of 1-(3,4-dichlorophenyl)-3,5-bis(4-fluorophenyl)-4-methyl-1H-pyrazole involves several steps. One common method includes the cyclization of appropriate hydrazones with suitable reagents under controlled conditions. The reaction typically involves the use of solvents such as ethanol or methanol and catalysts like acetic acid or sulfuric acid. The process may also require heating to facilitate the cyclization reaction. Industrial production methods may involve optimization of these conditions to achieve higher yields and purity.
Chemical Reactions Analysis
1-(3,4-Dichlorophenyl)-3,5-bis(4-fluorophenyl)-4-methyl-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where one or more substituents on the aromatic rings are replaced by other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
Scientific Research Applications
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound has shown potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Research has explored its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Industry: It is used in the development of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(3,4-dichlorophenyl)-3,5-bis(4-fluorophenyl)-4-methyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
1-(3,4-Dichlorophenyl)-3,5-bis(4-fluorophenyl)-4-methyl-1H-pyrazole can be compared with other similar compounds, such as:
1-(3,4-Dichlorophenyl)-3-(4-fluorophenyl)urea: This compound shares structural similarities but differs in its functional groups and overall properties.
3-(2,6-Dichlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one: Another compound with a dichlorophenyl group, but with different substituents and applications.
4-Chlorophenol: A simpler compound with a chlorophenyl group, used in various industrial applications.
The uniqueness of this compound lies in its specific combination of substituents and the resulting properties, making it valuable for targeted research and applications.
Properties
Molecular Formula |
C22H14Cl2F2N2 |
---|---|
Molecular Weight |
415.3 g/mol |
IUPAC Name |
1-(3,4-dichlorophenyl)-3,5-bis(4-fluorophenyl)-4-methylpyrazole |
InChI |
InChI=1S/C22H14Cl2F2N2/c1-13-21(14-2-6-16(25)7-3-14)27-28(18-10-11-19(23)20(24)12-18)22(13)15-4-8-17(26)9-5-15/h2-12H,1H3 |
InChI Key |
DTOOMGQFUSTIFF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(N=C1C2=CC=C(C=C2)F)C3=CC(=C(C=C3)Cl)Cl)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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